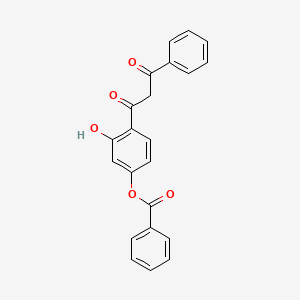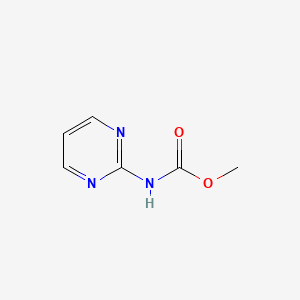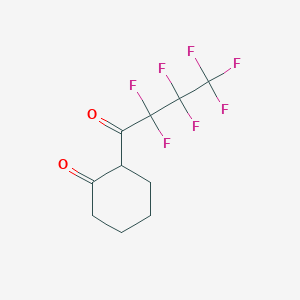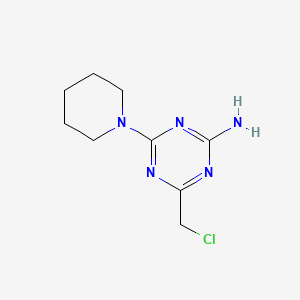
(S)-Albuterol
Descripción general
Descripción
(S)-Albuterol is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulación de la Función de las Células T
(S)-Albuterol se ha estudiado por sus efectos sobre la proliferación, apoptosis y secreción de citoquinas de las células T. Mientras que el ®-Albuterol inhibió significativamente la proliferación de las células T, no se observó ninguna influencia con el this compound solo .
Influencia en la Inflamación Alérgica
La investigación ha explorado los efectos diferenciales de (R+S), ® y this compound en las células T y la actividad del factor de transcripción inflamatorio NF-κB. En las células T activadas, la administración de ®-Albuterol disminuyó los niveles de citoquinas inflamatorias y la actividad del NF-κB .
Asma e Hiperreactividad de las Vías Respiratorias
Los estudios han examinado el efecto de this compound versus ®-Albuterol sobre la hiperreactividad de las vías respiratorias y el fenotipo TH2 en modelos de asma, incluyendo el tráfico de eosinófilos en las vías respiratorias inducido por alérgenos, la metaplasia mucosa, el edema y la liberación de citoquinas TH2 .
Relajación del Músculo Liso
This compound tiene implicaciones potenciales en la inducción de la relajación del músculo liso. Sin embargo, también se ha demostrado que puede inducir broncoconstricción en pacientes asmáticos y aumentar la producción del factor estimulante de colonias de granulocitos-macrófagos, que estimula la proliferación e inflamación del músculo liso de las vías respiratorias .
Interacción con los Corticosteroides
El levalbuterol y el albuterol racèmico pueden producir efectos que favorecen la remediación del asma, incluyendo la amplificación de los corticosteroides y la reducción de los mediadores inflamatorios; en contraste, el this compound produce efectos opuestos .
Mecanismo De Acción
Target of Action
(S)-Albuterol, also known as Levalbuterol, primarily targets the β2-adrenergic receptors located in the lungs. These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions .
Mode of Action
Upon binding to the β2-adrenergic receptors, this compound stimulates a cascade of biochemical reactions leading to the relaxation of bronchial smooth muscles. This results in bronchodilation, which helps alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The activation of β2-adrenergic receptors by this compound triggers the adenylate cyclase pathway. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cells. Elevated cAMP levels inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells. Additionally, cAMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are as follows:
- Absorption : this compound is rapidly and well absorbed after oral administration. The onset of action is typically within 15 minutes, and the peak effect occurs within 2 hours .
- Distribution : It is distributed throughout the body, including the lungs, liver, and kidney. It crosses the blood-brain barrier and placenta .
- Metabolism : It is metabolized in the liver to inactive metabolites .
- Excretion : The drug and its metabolites are primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscles, leading to bronchodilation. This helps in reducing the resistance in the respiratory airway and increases airflow to the lungs. It alleviates symptoms such as shortness of breath, wheezing, coughing, and chest tightness in conditions like asthma and COPD .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs (drug-drug interactions), patient’s age, health status, genetic factors (like polymorphisms in the β2-adrenergic receptor), and lifestyle habits (like smoking) can affect the drug’s action . Furthermore, the pH and temperature of the environment can impact the stability of the this compound solution used in inhalers .
Análisis Bioquímico
Biochemical Properties
(S)-Albuterol interacts with the beta-2 adrenergic receptors on the smooth muscle cells lining the bronchi in the lungs. This interaction stimulates the production of cyclic AMP, which in turn activates protein kinase A, leading to the phosphorylation and inhibition of myosin light-chain kinase. This results in the relaxation of the smooth muscle cells and bronchodilation .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways. It activates the beta-2 adrenergic receptor, a G-protein coupled receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels within the cell. This increase in cyclic AMP leads to the activation of protein kinase A, which can have multiple effects on gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the beta-2 adrenergic receptor on the surface of smooth muscle cells in the lungs. This binding leads to a conformational change in the receptor, activating the G-protein coupled to the receptor. The activated G-protein then activates adenylate cyclase, increasing the production of cyclic AMP. Cyclic AMP activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed within minutes of administration, with peak effects typically occurring within 60 to 90 minutes. The duration of action is usually 4 to 6 hours. Over time, repeated use of this compound can lead to tolerance, with decreased responsiveness to the drug .
Dosage Effects in Animal Models
In animal models, the bronchodilatory effects of this compound are dose-dependent, with increased doses leading to greater bronchodilation. Higher doses can also lead to increased side effects, including heart rate elevation and tremors .
Metabolic Pathways
This compound is metabolized primarily by sulfate conjugation to the 4’-position of the albuterol molecule. This metabolic pathway is mediated by the enzyme phenolsulfotransferase .
Transport and Distribution
This compound, after being absorbed into the bloodstream, is transported to its site of action in the lungs. It is able to cross cell membranes to reach its target, the beta-2 adrenergic receptor on the surface of smooth muscle cells .
Subcellular Localization
This compound acts at the cell surface, binding to the beta-2 adrenergic receptor, a cell surface receptor. Therefore, its subcellular localization is at the plasma membrane of the cells .
Propiedades
IUPAC Name |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317232 | |
| Record name | (+)-Salbutamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34271-50-6 | |
| Record name | (+)-Salbutamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34271-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Albuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034271506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Salbutamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Albuterol differ from (R)-Albuterol in its interaction with β2-adrenergic receptors?
A1: (R)-Albuterol exhibits a significantly higher binding affinity for β2-adrenergic receptors compared to this compound. [, , , ] Studies have shown a greater than 90-fold preference for (R)-Albuterol by human β2 receptors. [] This difference in binding affinity translates to the pharmacological activity, with (R)-Albuterol acting as an agonist and this compound exhibiting minimal to no agonist activity at the receptor. [, ]
Q2: Does this compound have any effects on airway smooth muscle cells?
A2: Unlike the bronchodilatory effects of (R)-Albuterol, this compound does not relax pre-contracted airways. [] Research suggests that it might even counteract the relaxant effects of (R)-Albuterol. [, ] Furthermore, in vitro studies have shown that this compound can induce the proliferation of human airway smooth muscle cells. [, , , ]
Q3: What are the potential pro-inflammatory effects of this compound?
A3: this compound has been shown to increase the production of histamine and interleukin-4 (IL-4) in mast cells, [, , ] both of which are mediators of inflammation in the airways. In a murine asthma model, this compound increased IL-4 secretion in the airways. [] Additionally, research suggests that it might enhance bronchial reactivity to methacholine and potentially contribute to airway inflammation. [, ]
Q4: How does the presence of this compound in racemic albuterol affect its efficacy?
A4: Studies indicate that the presence of this compound in racemic albuterol may diminish the efficacy of (R)-Albuterol. [, , ] For instance, (R)-Albuterol was found to be more effective at stimulating ciliary beat frequency in ovine tracheal epithelial cells compared to racemic albuterol. []
Q5: How is this compound metabolized in the body?
A5: Like other β2-agonists, this compound is primarily metabolized in humans through sulfate conjugation. [] Research suggests that the inactive (S)-enantiomer might have a slower metabolism rate compared to the active (R)-enantiomer, leading to its accumulation in the body with prolonged use of racemic albuterol. [, ]
Q6: What are the implications of the slower metabolism of this compound?
A6: The preferential pulmonary retention and slower metabolism of this compound after inhalation of racemic albuterol might lead to its accumulation in the lungs, potentially contributing to the adverse effects observed with long-term use of the racemic mixture. []
Q7: Are there any studies comparing the efficacy of levalbuterol and racemic albuterol in a clinical setting?
A7: Yes, several clinical studies have compared the effects of levalbuterol and racemic albuterol. [, ] For example, a study by Nelson et al. (1998) found that levalbuterol provided better bronchodilation than racemic albuterol at proportionally equivalent doses. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)




![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)

